Cas no 1936083-42-9 (2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal)
2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal Chemical and Physical Properties
Names and Identifiers
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- 1936083-42-9
- EN300-1619955
- 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal
- CID 126997280
- Cyclopentaneacetaldehyde, 2-hydroxy-α,α,1,2-tetramethyl-
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- Inchi: 1S/C11H20O2/c1-9(2,8-12)10(3)6-5-7-11(10,4)13/h8,13H,5-7H2,1-4H3
- InChI Key: FMDVDPRSAQHVDR-UHFFFAOYSA-N
- SMILES: C1(C)(C(C)(C)C=O)CCCC1(O)C
Computed Properties
- Exact Mass: 184.146329876g/mol
- Monoisotopic Mass: 184.146329876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 0.990±0.06 g/cm3(Predicted)
- Boiling Point: 257.4±13.0 °C(Predicted)
- pka: 15.10±0.40(Predicted)
2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1619955-0.05g |
2-(2-hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal |
1936083-42-9 | 0.05g |
$1091.0 | 2023-06-04 | ||
| Enamine | EN300-1619955-0.1g |
2-(2-hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal |
1936083-42-9 | 0.1g |
$1144.0 | 2023-06-04 | ||
| Enamine | EN300-1619955-0.25g |
2-(2-hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal |
1936083-42-9 | 0.25g |
$1196.0 | 2023-06-04 | ||
| Enamine | EN300-1619955-0.5g |
2-(2-hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal |
1936083-42-9 | 0.5g |
$1247.0 | 2023-06-04 | ||
| Enamine | EN300-1619955-1.0g |
2-(2-hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal |
1936083-42-9 | 1g |
$1299.0 | 2023-06-04 | ||
| Enamine | EN300-1619955-2.5g |
2-(2-hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal |
1936083-42-9 | 2.5g |
$2548.0 | 2023-06-04 | ||
| Enamine | EN300-1619955-5.0g |
2-(2-hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal |
1936083-42-9 | 5g |
$3770.0 | 2023-06-04 | ||
| Enamine | EN300-1619955-10.0g |
2-(2-hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal |
1936083-42-9 | 10g |
$5590.0 | 2023-06-04 | ||
| Enamine | EN300-1619955-50mg |
2-(2-hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal |
1936083-42-9 | 50mg |
$1008.0 | 2023-09-22 | ||
| Enamine | EN300-1619955-100mg |
2-(2-hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal |
1936083-42-9 | 100mg |
$1056.0 | 2023-09-22 |
2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal
Professional Introduction to Compound with CAS No. 1936083-42-9 and Product Name: 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal
The compound identified by the CAS number 1936083-42-9 and the product name 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, featuring a unique structural framework, has garnered attention due to its potential applications in various biochemical pathways and synthetic methodologies. The presence of both hydroxyl and methyl substituents on a cyclopentyl backbone suggests a rich reactivity profile, making it a valuable candidate for further investigation.
Recent advancements in the study of 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal have highlighted its role in the development of novel synthetic routes. The compound's structure, characterized by a highly substituted cyclopentane ring, offers an ideal platform for exploring catalytic transformations and functional group modifications. These attributes have positioned it as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where structural diversity is often crucial for drug efficacy.
In the realm of medicinal chemistry, the hydroxyl group in 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal plays a pivotal role in modulating biological activity. Hydroxylated compounds are widely recognized for their involvement in various metabolic processes and have been extensively studied for their pharmacological properties. The dimethyl substitution on the cyclopentyl ring further enhances its potential as a bioactive scaffold, contributing to steric and electronic effects that can influence receptor binding and metabolic stability.
Current research initiatives are leveraging the unique structural features of 1936083-42-9 to develop innovative therapeutic agents. Studies have demonstrated its utility in generating derivatives with enhanced binding affinity to specific biological targets. For instance, modifications at the hydroxyl position have been explored to improve solubility and bioavailability, critical factors in drug formulation. Additionally, the compound's ability to undergo diverse chemical transformations has opened avenues for exploring its role in natural product synthesis and biorenewable chemical pathways.
The dimethylcyclopentyl moiety in 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal is particularly noteworthy for its stability under various reaction conditions. This stability makes it an attractive building block for constructing more intricate molecular architectures. Researchers have utilized this compound as a precursor in the synthesis of macrocyclic compounds, which are known for their applications in drug delivery systems and enzyme inhibition. The flexibility imparted by the cyclopentane ring allows for conformational diversity, which can be exploited to fine-tune pharmacokinetic properties.
From an industrial perspective, the production of 1936083-42-9 on an scales presents both challenges and opportunities. Advances in catalytic processes have enabled more efficient synthesis routes, reducing costs and improving yields. These developments align with global trends toward sustainable manufacturing practices, where minimizing waste and energy consumption are paramount. The compound's potential as a green chemistry intermediate has sparked interest among industries seeking environmentally friendly alternatives to traditional synthetic methods.
The pharmacological profile of 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal continues to be a focal point for academic and industrial researchers. Preclinical studies have indicated promising results in several therapeutic areas, including anti-inflammatory and analgesic applications. The compound's ability to interact with multiple biological pathways suggests broad utility across different disease states. Further investigation into its mechanism of action is warranted to fully elucidate its potential as a lead compound or intermediate in drug development pipelines.
As our understanding of molecular interactions evolves, so too does our approach to utilizing compounds like CAS No. 1936083-42-9. Computational modeling techniques have become indispensable tools in predicting how modifications to this structure might affect its biological activity. These high-throughput virtual screening methods allow researchers to rapidly assess vast libraries of derivatives, accelerating the discovery process. The integration of machine learning algorithms has further enhanced predictive accuracy, enabling more targeted experimentation.
The future prospects for product name: 2-(2-Hydroxy-1,2-dimethylcyclopentyl)-2-methylpropanal are bright, with ongoing research poised to unlock new possibilities across multiple disciplines. Whether applied in medicinal chemistry or materials science, this compound exemplifies the importance of structural innovation in driving scientific progress. Its unique combination of reactivity and stability positions it as a cornerstone molecule for future generations of researchers.
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